1,4-Bis(bromoacetoxy)-2-butene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

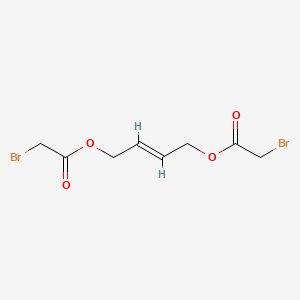

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(E)-4-(2-bromoacetyl)oxybut-2-enyl] 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Br2O4/c9-5-7(11)13-3-1-2-4-14-8(12)6-10/h1-2H,3-6H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHKVAXULDBIIY-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCOC(=O)CBr)OC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/COC(=O)CBr)OC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70860254 | |

| Record name | (2E)-But-2-ene-1,4-diyl bis(bromoacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20679-58-7, 1071565-84-8 | |

| Record name | 1,4-Bis(bromoacetoxy)-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020679587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(bromoacetoxy)-2-butene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071565848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-But-2-ene-1,4-diyl bis(bromoacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butene-1,4-diyl bis(bromoacetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BIS(BROMOACETOXY)-2-BUTENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445RI66389 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Bis(bromoacetoxy)-2-butene: Properties, Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 1,4-Bis(bromoacetoxy)-2-butene. This bifunctional molecule, characterized by a central carbon-carbon double bond and two terminal bromoacetoxy groups, serves as a versatile reagent in organic synthesis and a potent crosslinking agent. Its unique structural features make it a subject of interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical characteristics, provides a detailed synthetic protocol, explores its chemical reactivity with a focus on nucleophilic substitution, and discusses its established and potential applications, particularly in the context of bioconjugation and as a potential therapeutic agent. Safety and handling precautions are also detailed to ensure its proper use in a laboratory setting.

Introduction

This compound, also known by its CAS Registry Number 20679-58-7, is a diester featuring a butene backbone with bromoacetoxy groups at the 1 and 4 positions.[1] The presence of two reactive bromoacetyl moieties classifies it as a bifunctional alkylating agent, capable of forming covalent bonds with nucleophiles. The central double bond introduces conformational rigidity and can influence the spacing and orientation of the reactive termini.

This guide aims to provide a detailed technical resource for researchers and professionals working with or considering the use of this compound in their experimental designs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is a liquid at room temperature, with a density significantly higher than water.[2][3] It is important to note that while some properties have been experimentally determined, others are estimated and should be used as a guide.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 20679-58-7 | [1][4] |

| Molecular Formula | C₈H₁₀Br₂O₄ | [3] |

| Molecular Weight | 329.97 g/mol | [3] |

| Appearance | Light red-yellow to dark brown oily liquid | [2][5] |

| Density | 1.77 g/cm³ | [2][3] |

| Boiling Point | 372.9 °C at 760 mmHg (estimated) | [5] |

| Melting Point | < -20 °C | [5] |

| Flash Point | 179.3 °C (estimated) | [5] |

| Solubility | Soluble in many organic solvents. | |

| Storage Temperature | 2-8°C | [5] |

Synthesis and Spectroscopic Characterization

Synthetic Protocol

The synthesis of this compound is typically achieved through the esterification of 2-butene-1,4-diol with a bromoacetylating agent. A common and effective method involves the reaction of cis- or trans-2-butene-1,4-diol with bromoacetyl bromide in an aprotic solvent.

dot

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-butene-1,4-diol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add a suitable base, such as pyridine or triethylamine (2.2 eq), to the solution to act as a scavenger for the hydrobromic acid byproduct.

-

Addition of Bromoacetyl Bromide: Slowly add bromoacetyl bromide (2.2 eq) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals for the olefinic protons of the butene backbone and the methylene protons of the bromoacetoxy groups. The olefinic protons (-CH=CH-) would likely appear as a multiplet in the range of δ 5.5-6.0 ppm. The methylene protons adjacent to the ester oxygen (-OCH₂-) would be deshielded and are expected to appear as a doublet around δ 4.7-4.9 ppm. The methylene protons of the bromoacetyl group (-COCH₂Br) would be the most deshielded aliphatic protons, appearing as a singlet around δ 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon, the olefinic carbons, the methylene carbons of the butene backbone, and the methylene carbon of the bromoacetyl group. The carbonyl carbon (C=O) is expected in the δ 165-170 ppm region. The olefinic carbons (-CH=CH-) would likely appear around δ 125-135 ppm. The methylene carbon adjacent to the ester oxygen (-OCH₂-) is expected in the δ 60-65 ppm range, and the methylene carbon of the bromoacetyl group (-CH₂Br) would be found around δ 25-30 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration characteristic of esters, typically in the range of 1735-1750 cm⁻¹. A C-O stretching band for the ester linkage is also expected between 1150 and 1250 cm⁻¹. The C=C stretch of the butene backbone may be weak or absent due to symmetry. C-H stretching and bending vibrations will also be present.

Reactivity and Mechanism

The reactivity of this compound is primarily dictated by the two bromoacetoxy groups, which are susceptible to nucleophilic substitution. The bromine atom is a good leaving group, making the α-carbon of the acetyl group electrophilic.

dot

Caption: General mechanism of nucleophilic substitution on this compound.

This bifunctional nature allows it to act as a crosslinking agent, reacting with two nucleophilic sites to form a covalent bridge. The distance and geometry of this bridge are defined by the 2-butene spacer.

Common nucleophiles that react with this compound include:

-

Amines: Primary and secondary amines readily displace the bromide to form aminoacetate esters.

-

Thiols: Thiol groups, such as those in cysteine residues of proteins, are excellent nucleophiles for this reaction, forming stable thioether bonds.

-

Hydroxides: Under basic conditions, hydrolysis of the bromoacetyl group can occur.

The reaction proceeds via a typical Sₙ2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine, leading to inversion of stereochemistry if the carbon were chiral (which it is not in this case).

Applications

The unique properties of this compound lend it to a variety of applications, particularly where crosslinking or bifunctional alkylation is desired.

Biocidal and Slimicidal Agent

This compound has been utilized as a biocide and slimicide, particularly in industrial water treatment processes such as in paper mills.[3] Its ability to react with nucleophilic functional groups in the proteins and enzymes of microorganisms contributes to its antimicrobial activity.

Crosslinking Agent in Polymer and Materials Science

As a bifunctional molecule, it can be used as a crosslinking agent in the synthesis of polymers. By reacting with functional groups on polymer chains, it can create a network structure, thereby modifying the mechanical and thermal properties of the material.

Intermediate in Organic Synthesis

The reactivity of the bromoacetyl groups makes this compound a useful intermediate for the synthesis of more complex molecules, including heterocyclic compounds and other functionalized materials.

Potential in Drug Development and Chemical Biology

The bifunctional alkylating nature of this compound suggests its potential as a tool in drug development and chemical biology.

-

Protein Crosslinking: Its ability to react with nucleophilic amino acid residues, such as cysteine and lysine, makes it a candidate for use as a protein crosslinking agent to study protein-protein interactions or to stabilize protein structures.

-

Potential Anticancer Agent: Bifunctional alkylating agents are a known class of anticancer drugs that act by crosslinking DNA, leading to apoptosis in rapidly dividing cancer cells. While specific studies on the anticancer activity of this compound are not widely reported, its structural similarity to other bifunctional alkylating agents suggests this as a potential area of investigation.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse with plenty of water for at least 15 minutes.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile bifunctional reagent with established applications as a biocide and potential for use in polymer chemistry, organic synthesis, and the life sciences. Its ability to act as a crosslinking agent makes it a valuable tool for researchers. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory. Further research into its applications, particularly in the realm of medicinal chemistry as a targeted covalent inhibitor or a DNA crosslinking agent, could unveil new therapeutic opportunities.

References

- 1. Buy this compound | 1071565-84-8 [smolecule.com]

- 2. 1,4-Bis-(bromoacetoxy)-2-butene | CAS:20679-58-7 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 3. parchem.com [parchem.com]

- 4. This compound | C8H10Br2O4 | CID 62744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

"1,4-Bis(bromoacetoxy)-2-butene" chemical structure and reactivity

An In-Depth Technical Guide to 1,4-Bis(bromoacetoxy)-2-butene: Structure, Reactivity, and Applications in Bioconjugation and Drug Development

Abstract

This compound is a potent, bifunctional alkylating agent characterized by two bromoacetyl ester groups attached to a central 2-butene core. This unique structure renders it highly reactive towards nucleophiles, making it an invaluable tool for researchers in chemical biology, materials science, and drug development. Its ability to act as a covalent cross-linking agent allows for the introduction of stable linkages within or between macromolecules, such as proteins and nucleic acids. This guide provides a comprehensive overview of the compound's chemical structure, stereoisomerism, synthesis, and core reactivity. It further explores its practical applications, particularly in protein structure-function studies and as a potential component in the design of advanced therapeutics. Detailed experimental protocols and critical safety information are provided to equip scientists with the knowledge required for its effective and safe utilization.

Chemical Identity and Physicochemical Properties

Nomenclature and Identifiers

Chemical Structure and Stereoisomerism

The structure of this compound features two key reactive centers: the electrophilic carbon atoms adjacent to the bromine atoms. These α-bromo carbonyl systems are highly susceptible to nucleophilic attack. The central carbon-carbon double bond introduces the possibility of geometric isomerism, resulting in two distinct stereoisomers:

-

cis-(Z)-1,4-Bis(bromoacetoxy)-2-butene: Both bromoacetoxy groups are on the same side of the double bond. This isomer is structurally related to cis-2-butene-1,4-diol.[5]

-

trans-(E)-1,4-Bis(bromoacetoxy)-2-butene: The bromoacetoxy groups are on opposite sides of the double bond. This isomer is derived from trans-2-butene-1,4-diol.[6]

The choice of isomer is critical as the spatial distance and orientation between the two alkylating groups directly influence the geometry of the resulting cross-link, which is a key consideration in applications like protein structure analysis or the development of constrained peptides.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Appearance | Light red-yellow liquid | [3] |

| Density | 1.77 g/mL at 25 °C | [3][7] |

| Flash Point | 179.3 °C | [7] |

| Boiling Point | ~68 °C (rough estimate) | [7] |

| Solubility | Insoluble in water.[8] Soluble in many organic solvents. | |

| EINECS | 243-962-9 | [2] |

Synthesis and Purification

Overview of Synthetic Strategies

The most direct and reliable method for synthesizing this compound is the esterification of the corresponding diol, cis- or trans-2-butene-1,4-diol. This approach provides excellent control over the final product's stereochemistry. The choice of the acylating agent is crucial for reaction efficiency and purity. Bromoacetyl bromide is highly reactive and effective but requires careful handling due to its lachrymatory and corrosive nature.

Protocol 1: Synthesis via Esterification of 2-Butene-1,4-diol

This protocol details the synthesis of trans-1,4-Bis(bromoacetoxy)-2-butene from trans-1,4-dibromo-2-butene as a precursor, which can be synthesized from 1,3-butadiene and bromine.[9][10] A similar pathway can be followed using the cis-isomer.

References

- 1. echemi.com [echemi.com]

- 2. parchem.com [parchem.com]

- 3. 1,4-Bis-(bromoacetoxy)-2-butene | CAS:20679-58-7 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 4. This compound | C8H10Br2O4 | CID 62744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cis-Butene-1,4-diol - Wikipedia [en.wikipedia.org]

- 6. 2-BUTENE, 1,4-DIBROMO-, trans- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. chembk.com [chembk.com]

- 8. (E)-1,4-DIBROMO-2-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. TRANS-1,4-DIBROMO-2-BUTENE CAS#: 6974-12-5 [m.chemicalbook.com]

- 10. CN103539629A - Preparation method of 1, 4-dibromo-2-butene - Google Patents [patents.google.com]

The Dual-Action Blade: An In-depth Technical Guide to 1,4-Bis(bromoacetoxy)-2-butene as a Covalent Crosslinker

Introduction: The Power of Proximity in Unraveling Biological Complexity

In the intricate dance of life, the transient and stable interactions between proteins form the bedrock of cellular function. To comprehend these complex biological systems, researchers require sophisticated tools to capture these interactions in their native state. Chemical crosslinking, a powerful technique that covalently links interacting proteins, has emerged as an indispensable method in structural biology and drug development. This guide provides an in-depth exploration of 1,4-bis(bromoacetoxy)-2-butene, a homobifunctional crosslinking agent, detailing its mechanism of action, experimental considerations, and its application in elucidating protein architecture and function.

This compound is characterized by two reactive bromoacetyl groups at either end of a rigid butene spacer. This structure allows for the covalent linkage of nucleophilic amino acid residues that are in close proximity, providing valuable distance constraints for structural modeling. The bromoacetyl moiety is a potent electrophile, readily undergoing nucleophilic substitution with specific amino acid side chains, making it a versatile tool for probing protein-protein interactions.

Core Mechanism of Action: An Electrophilic Assault on Nucleophilic Residues

The crosslinking activity of this compound hinges on the reactivity of its two terminal bromoacetyl groups. These groups are highly susceptible to nucleophilic attack by electron-rich side chains of specific amino acid residues within a protein. The primary targets for this covalent modification are cysteine, lysine, and to a lesser extent, histidine residues.

The reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The nucleophilic atom of the amino acid side chain attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion, which is an excellent leaving group. This results in the formation of a stable covalent bond.

Figure 1: A simplified representation of the SN2 reaction mechanism of this compound with a nucleophilic amino acid residue.

Target Specificity and Reactivity Hierarchy

The rate and specificity of the crosslinking reaction are heavily influenced by the nucleophilicity of the target amino acid residues and the local microenvironment.

-

Cysteine: The thiol group (-SH) of cysteine is the most potent nucleophile among the canonical amino acids, especially in its deprotonated thiolate form (-S⁻).[1] The reaction with a bromoacetyl group results in a highly stable thioether bond. To favor the more reactive thiolate anion, the crosslinking reaction is typically performed at a slightly basic pH (7.5-8.5).[1]

-

Lysine: The primary amine (-NH₂) in the side chain of lysine is also a good nucleophile.[2] It reacts with the bromoacetyl group to form a stable secondary amine linkage. While less reactive than the thiolate group of cysteine, the abundance of lysine residues on protein surfaces makes them frequent targets for crosslinking.

-

Histidine: The imidazole ring of histidine can also act as a nucleophile, although its reactivity is generally lower than that of cysteine and lysine.[3] The reaction can occur at either of the nitrogen atoms in the imidazole ring. The pKa of the imidazole side chain is approximately 6.0, meaning its nucleophilicity is pH-dependent.

The general hierarchy of reactivity for the bromoacetyl group is: Cysteine > Lysine > Histidine . This selectivity can be modulated by controlling the pH of the reaction buffer.

Experimental Workflow: A Step-by-Step Guide to Successful Crosslinking

A typical crosslinking experiment using this compound followed by mass spectrometric analysis involves several key steps. The following protocol provides a robust framework that can be adapted for specific applications.

Figure 2: A standard experimental workflow for protein crosslinking using this compound followed by mass spectrometry.

Detailed Experimental Protocol

1. Sample Preparation: The Foundation of a Clean Experiment

-

Buffer Selection: It is critical to use a buffer that is free of primary amines, such as Tris, as these will compete with the protein for reaction with the crosslinker.[4] Suitable buffers include HEPES, phosphate-buffered saline (PBS), or bicarbonate/carbonate buffers.

-

pH Optimization: The pH of the reaction buffer should be maintained between 7.0 and 8.5 to ensure the nucleophilicity of the target amino acid residues, particularly cysteine.[5]

-

Protein Concentration: The optimal protein concentration will vary depending on the specific system being studied. A starting point of 0.1-2 mg/mL is generally recommended.

2. Crosslinking Reaction: Forging the Covalent Links

-

Crosslinker Preparation: Prepare a fresh stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF immediately before use, as the bromoacetyl groups can hydrolyze in aqueous solutions.

-

Molar Excess of Crosslinker: The optimal molar excess of the crosslinker over the protein needs to be determined empirically. A typical starting range is a 20- to 50-fold molar excess.

-

Reaction Time and Temperature: Incubate the reaction mixture at room temperature or 4°C. Reaction times can range from 15 minutes to 2 hours. Shorter incubation times and lower temperatures can help to minimize non-specific crosslinking and sample aggregation.

3. Quenching the Reaction: A Controlled Stop

-

To terminate the crosslinking reaction, add a quenching reagent containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[4] The quenching reagent will react with any excess, unreacted this compound, preventing further modification of the protein. Incubate for an additional 15-30 minutes.

4. Analysis and Characterization: Visualizing and Identifying the Crosslinks

-

SDS-PAGE: The formation of higher molecular weight bands on an SDS-PAGE gel provides a simple and effective way to visualize the extent of crosslinking.

-

Mass Spectrometry: For detailed structural information, the crosslinked protein mixture is digested with a protease, typically trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] Specialized software is then used to identify the crosslinked peptides, revealing the specific amino acid residues that were in close proximity.

Quantitative Data and Reaction Parameters

The efficiency of crosslinking with this compound is dependent on several key parameters. The following table summarizes recommended starting conditions that should be optimized for each specific biological system.

| Parameter | Recommended Range | Rationale |

| pH | 7.0 - 8.5 | Optimizes the nucleophilicity of cysteine and lysine residues.[5] |

| Temperature | 4 - 25 °C | Lower temperatures can reduce non-specific crosslinking. |

| Reaction Time | 15 - 120 minutes | Shorter times minimize sample aggregation and degradation. |

| Crosslinker:Protein Molar Ratio | 20:1 to 50:1 | A sufficient excess is needed to drive the reaction, but too much can lead to excessive modification and precipitation. |

| Quenching Agent | 20 - 50 mM Tris or Glycine | Effectively stops the reaction by consuming excess crosslinker.[4] |

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The inclusion of a no-crosslinker control is essential to distinguish between specific crosslinked products and non-covalent aggregates. Furthermore, the systematic optimization of reaction conditions, such as crosslinker concentration and incubation time, allows for the identification of conditions that yield specific crosslinks without causing undue protein precipitation or the formation of large, insoluble aggregates. The ultimate validation comes from the mass spectrometric identification of crosslinked peptides, which provides direct evidence of proximity at the amino acid level.

Conclusion: A Versatile Tool for Structural Interrogation

This compound is a powerful and versatile crosslinking agent for the study of protein-protein interactions and protein structure. Its well-defined reactivity towards nucleophilic amino acid residues, coupled with a rigid spacer, provides valuable distance constraints for structural modeling. By understanding the underlying mechanism of action and carefully optimizing experimental parameters, researchers can effectively utilize this reagent to capture a snapshot of protein complexes in their native state, thereby gaining critical insights into the complex machinery of life.

References

- 1. benchchem.com [benchchem.com]

- 2. A simple and robust method to add functional molecules to peptides | EurekAlert! [eurekalert.org]

- 3. Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Simplified Protocol for Cross-linking Mass Spectrometry Using the MS-Cleavable Cross-linker DSBU with Efficient Cross-link Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1,4-Bis(bromoacetoxy)-2-butene for Researchers and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. A compound's ability to dissolve in various media dictates its formulation possibilities, its behavior in biological systems, and ultimately, its efficacy and safety. 1,4-Bis(bromoacetoxy)-2-butene, a versatile bifunctional alkylating agent, serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its utility in creating novel anti-inflammatory and anti-cancer agents underscores the importance of a thorough understanding of its physicochemical properties, paramount among them being its solubility.[1][2]

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. Moving beyond a simple compilation of data, this document offers a predictive analysis of its solubility based on its molecular structure, detailed experimental protocols for both kinetic and thermodynamic solubility determination, and insights into its practical applications in medicinal chemistry. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to effectively utilize this important synthetic intermediate.

Part 1: Physicochemical Properties and Predicted Solubility Profile of this compound

Molecular Structure and Inherent Properties

This compound (BBAB) is a diester with the molecular formula C₈H₁₀Br₂O₄.[3][4][5][6] Its structure features a central four-carbon butene backbone with bromoacetoxy groups at the 1 and 4 positions.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 20679-58-7 | [3][4][6][7][8] |

| Molecular Formula | C₈H₁₀Br₂O₄ | [3][4][5][6][9] |

| Molecular Weight | 329.97 g/mol | [6] |

| Appearance | Colorless to pale yellow or light red-yellow liquid; may appear as a dark brown oily liquid | [1][6][8][10] |

| Density | ~1.77 g/cm³ | [4][8][10] |

| Boiling Point | 372.9 °C at 760 mmHg (Predicted) | [6] |

| Melting Point | < -20°C | [6] |

| LogP (Predicted) | 1.41880 | [6] |

The presence of two ester functional groups introduces polarity to the molecule, while the bromine atoms and the hydrocarbon backbone contribute to its lipophilic character. This dual nature is the primary determinant of its solubility behavior.

Predicted Solubility: A Qualitative and Quantitative Perspective

Qualitative Solubility Prediction:

The adage "like dissolves like" is a fundamental principle in predicting solubility.[11] this compound, possessing both polar (ester groups) and non-polar (hydrocarbon chain, bromine atoms) regions, is expected to exhibit good solubility in a range of organic solvents.

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, and acetonitrile are anticipated to be effective at solvating this compound. These solvents can engage in dipole-dipole interactions with the ester groups.

-

Polar Protic Solvents: Alcohols such as ethanol and methanol are also expected to be good solvents. While the compound lacks hydrogen bond donors, the oxygen atoms in the ester groups can act as hydrogen bond acceptors.

-

Non-Polar/Weakly Polar Solvents: Chlorinated solvents like chloroform and dichloromethane, as well as ethers, are likely to dissolve the compound due to van der Waals forces and dipole-dipole interactions.

-

Aqueous Solubility: As a haloalkane derivative, its solubility in water is expected to be limited.[3] The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker interactions with the bromoacetate ester.

Estimated Quantitative Solubility:

While precise values require experimental determination, we can provide estimations based on the solubility of structurally related compounds like ethyl bromoacetate, which is soluble in many organic solvents but insoluble in water.[5][12]

Table 2: Estimated Solubility of this compound in Common Laboratory Solvents

| Solvent | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | High (>100 mg/mL) | Excellent polar aprotic solvent. |

| Dimethylformamide (DMF) | High (>100 mg/mL) | Good polar aprotic solvent. |

| Ethanol | High (>50 mg/mL) | Polar protic solvent, capable of hydrogen bonding. |

| Methanol | High (>50 mg/mL) | Polar protic solvent. |

| Acetone | High (>50 mg/mL) | Polar aprotic solvent. |

| Acetonitrile | Moderate to High (>25 mg/mL) | Polar aprotic solvent. |

| Chloroform | High (>50 mg/mL) | Effective for many organic compounds. |

| Dichloromethane | High (>50 mg/mL) | Good solvent for a wide range of organic molecules. |

| Water | Low (<1 mg/mL) | Limited by hydrophobic character and inability to disrupt water's hydrogen bonding network. |

| Hexane | Low (<1 mg/mL) | The polarity of the ester groups will limit solubility in non-polar aliphatic solvents. |

Disclaimer: The values in this table are estimations based on chemical principles and data for analogous compounds. Experimental verification is essential for precise applications.

Part 2: Experimental Determination of Solubility

For drug discovery and development, two key types of solubility are often measured: kinetic and thermodynamic solubility. Both provide critical, albeit different, insights into a compound's behavior.

Kinetic Solubility Assay: A High-Throughput Approach

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a critical parameter in early drug discovery for assessing the suitability of compounds for high-throughput screening (HTS) and other in vitro assays.[13][14]

This protocol is adapted for a plate-based format, suitable for rapid assessment.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (UV-transparent for analysis)

-

Multichannel pipette

-

Plate shaker

-

Plate reader with UV-Vis capabilities

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Addition to Aqueous Buffer: In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

-

Compound Addition: Transfer 2 µL of each DMSO concentration from the dilution plate to the corresponding wells of the PBS plate. This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake vigorously for 1 to 2 hours at room temperature.[12]

-

Analysis: Measure the absorbance of each well at a predetermined wavelength (e.g., the λmax of this compound, which should be determined experimentally). The highest concentration that does not show evidence of precipitation (e.g., a sharp increase in absorbance due to light scattering) is considered the kinetic solubility.[13]

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility Assay: The Equilibrium Standard

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This is considered the "true" solubility and is a critical parameter for formulation development and understanding in vivo absorption.[15][16]

This protocol utilizes the shake-flask method, a gold standard for thermodynamic solubility measurement.

Materials:

-

This compound (as a liquid or solid)

-

Selected solvents (e.g., water, PBS, ethanol, etc.)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a glass vial.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at high speed to pellet any undissolved compound.

-

Filtration: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of this compound using a validated HPLC-UV method against a standard curve.[15][17]

Caption: Workflow for Thermodynamic Solubility Determination.

Part 3: Applications in Drug Development and Medicinal Chemistry

This compound is a valuable building block in organic synthesis due to its two reactive bromoacetoxy groups.[2] This bifunctionality allows for its use in cross-linking reactions and as a scaffold for the synthesis of more complex molecules.

Synthesis of Anti-Inflammatory and Anti-Cancer Agents

The butene scaffold and the reactive termini of this compound make it an attractive starting material for the synthesis of novel therapeutic agents. It has been identified as a key intermediate in the development of potential anti-inflammatory and anti-cancer drugs.[1] For instance, the 1,4-dioxo-2-butenyl moiety, which can be derived from this compound, is a pharmacophore with cytotoxic activity.[18]

The bromoacetoxy groups are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the construction of diverse molecular architectures. This versatility is highly prized in medicinal chemistry, where the systematic modification of a lead compound is essential for optimizing its pharmacological properties.

A Versatile Intermediate in Organic Synthesis

Beyond its direct application in drug synthesis, this compound can be used to synthesize other important intermediates. The ester linkages can be hydrolyzed to reveal 1,4-dihydroxy-2-butene, and the bromine atoms can be displaced by a variety of nucleophiles, opening up a wide range of synthetic possibilities.

Conclusion: A Foundation for Future Innovation

While a comprehensive, publicly available dataset on the quantitative solubility of this compound remains to be compiled, this guide provides a robust framework for understanding and experimentally determining this critical parameter. The predictive analysis, grounded in fundamental chemical principles, offers a solid starting point for solvent selection. The detailed experimental protocols for both kinetic and thermodynamic solubility provide researchers with the practical tools needed to generate reliable data tailored to their specific applications.

As a versatile building block in the synthesis of novel therapeutics, a thorough understanding of the solubility of this compound is not merely an academic exercise but a crucial step in the path toward new and improved medicines. It is our hope that this guide will serve as a valuable resource for the scientific community, fostering further research and innovation in the field of drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Buy this compound | 1071565-84-8 [smolecule.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Identification of cis-2-butene-1,4-dial as a microsomal metabolite of furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. parchem.com [parchem.com]

- 8. 1,4-Bis-(bromoacetoxy)-2-butene | CAS:20679-58-7 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 9. This compound, (Z)- [drugfuture.com]

- 10. scribd.com [scribd.com]

- 11. (E)-1,4-Dibromo-2-butene (821-06-7) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 12. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]

- 13. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 1,4-Di(1,2,3-triazol-1-yl)butane as building block for the preparation of the iron(II) spin-crossover 2D coordination polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Stability and Optimal Storage of 1,4-Bis(bromoacetoxy)-2-butene for Research Applications

Introduction

1,4-Bis(bromoacetoxy)-2-butene (CAS No: 20679-58-7), a reactive bifunctional alkylating agent, serves as a critical reagent in various fields, including organic synthesis and the development of pharmaceutical intermediates.[1] Its utility is derived from the two bromoacetate ester functionalities, which can participate in a range of chemical transformations. However, the very reactivity that makes this compound valuable also contributes to its inherent instability. The presence of a central carbon-carbon double bond introduces the potential for cis/trans isomerism, and the ester groups are susceptible to hydrolysis.

This guide provides an in-depth analysis of the factors governing the stability of this compound. It outlines scientifically grounded protocols for its storage and handling, designed to preserve its chemical integrity, ensure experimental reproducibility, and maintain a safe laboratory environment. For researchers and drug development professionals, adherence to these guidelines is paramount for achieving reliable and accurate results.

Fundamental Chemical Stability and Degradation Pathways

The stability of this compound is not absolute and is influenced by several key factors. Understanding these factors is essential for interpreting its behavior in both storage and experimental settings.

Isomeric Considerations: The Cis/Trans Stability Differential

The 2-butene backbone of the molecule allows for the existence of two geometric isomers: cis (Z) and trans (E). This isomeric identity is a critical parameter of the material's purity and reactivity.

-

Thermodynamic Preference: The trans-isomer is thermodynamically more stable than the cis-isomer.[2][3] This is due to steric strain in the cis configuration, where the two larger bromoacetoxy groups are positioned on the same side of the double bond, leading to repulsive non-bonding interactions.[4][5]

-

Risk of Isomerization: The energy barrier for interconversion can be overcome by external energy inputs. Exposure to heat or light can promote the isomerization of the less stable cis-isomer to the more stable trans-form.[6] For researchers requiring a specific isomer, such an unintended conversion can lead to inconsistent reaction kinetics and the formation of unexpected byproducts.

Key Degradation Pathways

Beyond isomerization, the compound is susceptible to several modes of chemical degradation:

-

Hydrolysis: The ester linkages are vulnerable to hydrolysis, particularly in the presence of water or moisture. This reaction, which can be catalyzed by both acids and bases, cleaves the ester bond to yield bromoacetic acid and 2-butene-1,4-diol. The introduction of atmospheric moisture is a primary cause of this degradation pathway during storage and handling.

-

Thermal Decomposition: When subjected to high temperatures, this compound will decompose. This process can release hazardous and corrosive gases, including hydrogen bromide (HBr), bromine, and carbon oxides (CO, CO₂).[7][8]

-

Incompatibility-Driven Reactions: The compound is incompatible with strong oxidizing agents and strong bases.[8] Contact with these materials can lead to vigorous and potentially hazardous reactions, compromising the integrity of the reagent.

-

Visual Indicators of Degradation: A noticeable darkening of the material, which is often described as a dark brown or light red-yellow oily liquid, can occur during storage and may indicate decomposition or the formation of impurities.[9][10][11]

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, a systematic and scientifically informed approach to storage and handling is required. The following protocols are designed to maximize the shelf-life and preserve the purity of this compound.

Summary of Optimal Storage Conditions

The following table summarizes the critical parameters for the safe and effective storage of this reagent.

| Parameter | Recommendation | Scientific Rationale (Causality) |

| Temperature | Freezer Storage (-20°C) [12] | Minimizes the kinetic energy of molecules, thereby drastically reducing the rates of thermal decomposition and potential cis-trans isomerization. Provides the best long-term stability. |

| Refrigerated (2-8°C)[13] | Acceptable for short-term storage. Significantly slows degradation compared to ambient temperature. | |

| Atmosphere | Inert Gas Blanket (Argon/Nitrogen) | Displaces atmospheric oxygen and, critically, moisture. This is a self-validating protocol to prevent hydrolysis of the ester groups. |

| Light | Store in Dark / Amber Container | Prevents potential photo-induced degradation and isomerization, preserving the intended isomeric ratio.[6] |

| Container | Tightly Sealed Original Container [9] | Prevents ingress of atmospheric moisture and other contaminants. If aliquoting, use amber glass vials with PTFE-lined caps to ensure an inert and impermeable seal. |

| Segregation | Store Away from Incompatibles | Prevents accidental contact with strong bases, strong oxidizing agents, strong acids, and water, which can cause rapid decomposition or hazardous reactions.[8][10] |

Step-by-Step Storage and Handling Workflow

Protocol for Initial Receipt and Storage:

-

Inspect upon Receipt: Verify that the container's seal is intact. Note the initial color and clarity of the liquid.

-

Log Information: Record the date of receipt and the manufacturer's lot number.

-

Select Storage Location: Immediately transfer the container to a designated freezer (-20°C) that is properly ventilated and designated for reactive chemicals.[12]

-

Ensure Segregation: Confirm the storage location is physically separate from strong bases, oxidizers, and acids.[8]

Protocol for In-Use Handling and Dispensing:

-

Temperature Equilibration (Critical Step): Before opening, remove the container from the freezer and allow it to warm completely to ambient temperature. This crucial step prevents the condensation of atmospheric moisture onto the cold chemical, which would initiate hydrolysis.

-

Work in a Controlled Environment: Conduct all transfers within a certified chemical fume hood to ensure adequate ventilation.[9]

-

Use Inert Equipment: Employ clean, dry glass syringes or pipettes for dispensing. Avoid contact with reactive metals or plastics.

-

Minimize Atmospheric Exposure: Open the container only for the minimum time required to dispense the reagent.

-

(Optional but Recommended) Inert Gas Purge: For long-term preservation after initial use, gently flush the headspace of the container with a stream of dry argon or nitrogen before resealing.

-

Secure Sealing: Tightly close the container cap immediately after dispensing.

-

Prompt Return to Storage: Return the sealed container to the freezer without delay.

Visualization of Stability Factors

The following diagram illustrates the key relationships between destabilizing environmental factors and the recommended control measures for maintaining the stability of this compound.

Caption: Factors affecting this compound stability and mitigation strategies.

Conclusion

The chemical integrity of this compound is critically dependent on rigorous storage and handling procedures. Its susceptibility to isomerization, hydrolysis, and thermal decomposition necessitates a multi-faceted approach to preservation. The core principles are the exclusion of moisture and light, combined with maintenance of low-temperature conditions. By implementing the detailed protocols within this guide—specifically freezer storage in a tightly sealed, inerted container—researchers can significantly extend the viable shelf-life of this reagent, thereby ensuring the validity of their experimental outcomes and promoting a safer laboratory environment.

References

- 1. This compound | C8H10Br2O4 | CID 62744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. (E)-1,4-DIBROMO-2-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. 2-Butene-1,4-diyl bis(bromoacetate)(20679-58-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. 1,4-Bis-(bromoacetoxy)-2-butene | CAS:20679-58-7 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound|lookchem [lookchem.com]

An In-Depth Technical Guide to the Safe Handling of 1,4-Bis(bromoacetoxy)-2-butene in a Laboratory Setting

This document provides a comprehensive safety framework for researchers, scientists, and drug development professionals working with 1,4-Bis(bromoacetoxy)-2-butene (CAS No. 20679-58-7). This guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer in-depth, field-proven insights into the safe handling, storage, and emergency management of this highly reactive and hazardous compound. The causality behind each procedural recommendation is explained to ensure a culture of safety and scientific integrity.

Section 1: Core Hazard Profile and Toxicological Assessment

This compound is a potent alkylating agent. Its high reactivity is the primary source of its significant biological hazard. It should be treated with the utmost respect and handled only by trained personnel within a controlled laboratory environment. The primary dangers include severe corrosion to tissues, acute toxicity upon exposure, and potential mutagenicity.

Summary of Hazards

| Hazard Classification | Description | GHS Pictogram |

| Acute Toxicity, Oral | Toxic if swallowed.[1] | ☠️ |

| Acute Toxicity, Inhalation | May be fatal if inhaled; extremely destructive to the upper respiratory tract and mucous membranes.[1][2] | ☠️ |

| Skin Corrosion/Irritation | Causes severe skin burns and blistering. A critical and insidious property is that burns may appear several hours after the initial exposure .[1][3] | corrosive |

| Serious Eye Damage | Causes severe and potentially permanent eye damage.[3] | corrosive |

In-Depth Toxicological Insights

The toxicity of this compound stems from its chemical structure, featuring two bromoacetate functional groups. These groups are excellent leaving groups in nucleophilic substitution reactions, allowing the molecule to readily alkylate biological macromolecules such as DNA, RNA, and proteins.

-

Mechanism of Corrosivity: Upon contact with skin or mucous membranes, the compound reacts with water and cellular nucleophiles, releasing bromoacetic acid and other reactive intermediates. This leads to rapid and severe tissue destruction. The delayed appearance of skin burns is a particularly dangerous characteristic, as a researcher might not realize the severity of an exposure until significant damage has occurred.[1]

-

Respiratory and Systemic Toxicity: Inhalation can be fatal due to chemical pneumonitis and pulmonary edema.[2] Once absorbed, the compound can cause systemic toxicity.[1] Symptoms are comprehensive and severe, including a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, and nausea.[2]

-

Potential for Genotoxicity: While direct mutagenicity data for this specific compound is limited in the provided sources, the known reactivity of similar structures is a cause for significant concern. For instance, a reactive metabolite of furan, cis-2-butene-1,4-dial, has demonstrated mutagenic activity in the Ames assay, suggesting it can form mutagenic adducts with DNA.[4] Given its nature as a bifunctional alkylating agent, this compound must be handled as a suspected mutagen, and exposure should be minimized to as low as reasonably achievable.

Section 2: Proactive Exposure Control and Personal Protection

A multi-layered approach to safety, prioritizing engineering controls over personal protective equipment (PPE), is mandatory. This hierarchy of controls is the foundation of a self-validating safety system.

References

- 1. 2-Butene-1,4-diyl bis(bromoacetate)(20679-58-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. (E)-1,4-DIBROMO-2-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. fishersci.com [fishersci.com]

- 4. A reactive metabolite of furan, cis-2-butene-1,4-dial, is mutagenic in the Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Research Applications of 1,4-Bis(bromoacetoxy)-2-butene (CAS: 20679-58-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(bromoacetoxy)-2-butene (CAS No. 20679-58-7), a bifunctional electrophilic reagent, has emerged as a versatile building block and cross-linking agent in various scientific disciplines. Its unique structural features, comprising a central carbon-carbon double bond and two terminal bromoacetoxy groups, enable a diverse range of chemical transformations. This guide provides a comprehensive overview of the core research applications of this compound, delving into its role in organic synthesis, medicinal chemistry, and materials science. We will explore its utility in the construction of complex molecular architectures, including heterocyclic systems, and its application as a covalent cross-linker for biomolecules. Detailed mechanistic insights and established experimental protocols are provided to empower researchers in leveraging the full potential of this valuable chemical entity.

Introduction: Chemical Profile and Reactivity

This compound is a diester characterized by the molecular formula C₈H₁₀Br₂O₄ and a molecular weight of 329.97 g/mol .[1][2] The presence of two highly reactive bromoacetoxy moieties renders the terminal methylene carbons susceptible to nucleophilic attack, making it an excellent substrate for a variety of substitution reactions. The central C=C double bond introduces conformational rigidity and can also participate in addition reactions, further expanding its synthetic utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 20679-58-7 | [1] |

| Molecular Formula | C₈H₁₀Br₂O₄ | [1] |

| Molecular Weight | 329.97 g/mol | [2] |

| Appearance | Light red-yellow to dark brown oily liquid | [3][4] |

| Boiling Point | 135 °C | [2] |

| Density | 1.759 - 1.77 g/cm³ | [2][4] |

| Storage Temperature | 2-8°C | [1] |

The core reactivity of this compound is dictated by the two electrophilic centers at the carbons bearing the bromine atoms. These sites readily react with a wide range of nucleophiles, including amines, thiols, and carbanions, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. This bifunctionality is key to its application as a cross-linking agent and a precursor for the synthesis of cyclic and polymeric structures.

Applications in Organic Synthesis: A Versatile Architectural Element

The synthetic potential of this compound lies in its ability to act as a four-carbon building block for the construction of diverse molecular frameworks.

Synthesis of Heterocyclic Compounds

The dielectrophilic nature of this compound makes it an ideal precursor for the synthesis of various heterocyclic systems through reactions with dinucleophiles.

Reaction with primary diamines can lead to the formation of seven-membered rings, such as diazepanes, which are important structural motifs in many biologically active compounds.

Caption: Synthesis of diazepanes.

Similarly, reaction with dithiolates or thiourea can be employed to construct sulfur-containing heterocycles like thiepines or thiazines. The reaction with thiourea, for instance, proceeds through the initial formation of a bis-isothiuronium salt, which can then be cyclized under basic conditions.[5][6]

Experimental Protocol: Synthesis of a Thiazine Derivative

-

Step 1: Formation of Bis-isothiuronium Salt: Dissolve this compound (1 mmol) in ethanol (20 mL). Add thiourea (2.2 mmol) and stir the mixture at room temperature for 24 hours. The resulting precipitate, the bis-isothiuronium salt, is collected by filtration, washed with cold ethanol, and dried.

-

Step 2: Cyclization: Suspend the bis-isothiuronium salt (1 mmol) in a solution of sodium ethoxide (2.5 mmol) in ethanol (30 mL). Heat the mixture to reflux for 6 hours.

-

Step 3: Work-up and Purification: After cooling, the reaction mixture is filtered. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired thiazine derivative.

Precursor in Total Synthesis

While specific examples of the direct use of this compound in the total synthesis of complex natural products are not extensively documented, its structural motif is present in various natural products. Its application can be envisioned in synthetic strategies requiring the introduction of a functionalized four-carbon chain. For instance, it could serve as a precursor for the synthesis of butenolide rings, which are core structures in many natural products with diverse biological activities.

Application as a Covalent Cross-Linking Agent

The ability of this compound to react with two nucleophilic sites makes it a valuable tool for creating covalent linkages between molecules. This property is particularly exploited in the study of biomolecular interactions and the development of novel biomaterials.

Cross-Linking of Proteins and DNA-Protein Complexes

The bromoacetoxy groups of this compound are effective alkylating agents for nucleophilic amino acid residues in proteins, primarily the sulfhydryl group of cysteine and the amino group of lysine. This reactivity allows for the covalent trapping of protein-protein and DNA-protein interactions, providing valuable insights into cellular processes.[7][8][9][10]

A related compound, photo-caged 2-butene-1,4-dial, has been shown to be a highly efficient and specific photo-crosslinker for trapping DNA-binding proteins.[2] Upon photo-irradiation, it generates 2-butene-1,4-dial, which selectively reacts with lysine residues.[2] This suggests that this compound, as a pre-activated electrophile, can achieve similar covalent cross-linking without the need for photoactivation.

Caption: Protein cross-linking mechanism.

Mechanism of Protein Cross-Linking:

The cross-linking reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nucleophilic side chain of an amino acid (e.g., the thiol of cysteine or the amine of lysine) attacks the electrophilic methylene carbon of the bromoacetoxy group, displacing the bromide ion. This process occurs at both ends of the molecule, resulting in a covalent bridge between two biomolecules or within a single biomolecule.

Applications in Materials Science

The reactivity of this compound also extends to the field of polymer chemistry, where it can be used as a monomer or a modifying agent to impart specific functionalities to polymeric materials.

Monomer in Polymerization Reactions

Although the steric hindrance around the double bond of the 2-butene backbone can make its direct polymerization challenging, it can potentially be used as a co-monomer in polymerization reactions with other vinyl monomers.[11][12][13][14] The resulting polymer would possess reactive bromoacetoxy side chains that can be further functionalized.

Surface Modification of Polymers

A more common application is in the surface modification of existing polymers. The bromoacetoxy groups can react with functional groups on a polymer surface, allowing for the grafting of new molecules and the alteration of surface properties such as hydrophilicity, biocompatibility, or adhesion.[15]

Industrial Applications: Biocidal and Slimicidal Properties

This compound has found practical application as a biocide and slimicide, particularly in industrial water treatment and in the paper and paperboard manufacturing process.[3][16] Its ability to react with and inactivate essential biomolecules in microorganisms is the basis for its antimicrobial activity.

Safety and Handling

This compound is a corrosive and toxic substance that must be handled with appropriate safety precautions. It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[3] It should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety goggles, should be worn. Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a highly versatile and reactive compound with a broad spectrum of research and industrial applications. Its utility as a bifunctional building block in organic synthesis enables the construction of complex cyclic and heterocyclic structures. As a covalent cross-linking agent, it provides a powerful tool for studying biomolecular interactions. Furthermore, its role in materials science and its biocidal properties underscore its practical importance. A thorough understanding of its reactivity and handling requirements is crucial for its safe and effective use in the laboratory and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. Photo-caged 2-butene-1,4-dial as an efficient, target-specific photo-crosslinker for covalent trapping of DNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicreactions.org [organicreactions.org]

- 4. N-Heterocycle synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. DNA-protein cross-linking by 1,2,3,4-diepoxybutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. quora.com [quora.com]

- 12. WO2002100908A1 - Process for the polymerization of 1-butene - Google Patents [patents.google.com]

- 13. Frontiers | Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT computational study [frontiersin.org]

- 14. Monomer detail | 2-Butene [copoldb.jp]

- 15. researchgate.net [researchgate.net]

- 16. parchem.com [parchem.com]

An In-depth Technical Guide to 1,4-Bis(bromoacetoxy)-2-butene as a Bifunctional Alkylating Agent

This guide provides a comprehensive technical overview of 1,4-Bis(bromoacetoxy)-2-butene, a potent bifunctional alkylating agent. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's physicochemical properties, mechanism of action, key applications in research and oncology, and detailed protocols for its practical use. We will explore the causality behind its reactivity and its utility as both a molecular probe and a potential therapeutic agent, grounded in established scientific principles.

Core Concepts: Physicochemical Properties and Synthesis

This compound, also known as 2-butene-1,4-diyl bis(bromoacetate), is an organic compound recognized for its utility as a biocide and, more significantly in a research context, as a powerful cross-linking agent.[1][2] Its structure features a central four-carbon butene backbone with two bromoacetoxy groups, one at each end. This symmetrical arrangement provides two reactive sites, making it a classic bifunctional electrophile.

The bromoacetate moieties are the key to its reactivity. The bromine atom is an excellent leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic attack. This intrinsic chemical reactivity is the foundation of its function as an alkylating agent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 20679-58-7 | [1][2][3] |

| Molecular Formula | C₈H₁₀Br₂O₄ | [2][3] |

| Molecular Weight | 329.97 g/mol | [1] |

| Appearance | Dark brown or light red-yellow oily liquid | [4][5] |

| Density | 1.77 g/cm³ | [1][2] |

| Boiling Point | 372.9 °C at 760 mmHg | [4] |

| Flash Point | 179.3 °C | [2] |

| Storage | Store in a cool, dry, well-ventilated area (2-8°C recommended) | [2][6] |

The synthesis of this compound can be achieved through several routes. One common method involves the reaction of butadiene with acetic anhydride and hydrobromic acid.[7] Another approach starts with the corresponding diol, 2-butene-1,4-diol, which is then esterified with bromoacetyl bromide or a similar acylating agent. A related synthesis for 1,4-dibromo-2-butene proceeds by the controlled addition of bromine to 1,3-butadiene at low temperatures.[8] The choice of synthetic route depends on precursor availability, desired purity, and scalability.

Mechanism of Action: A Tale of Two Alkylations

As a bifunctional alkylating agent, this compound exerts its biological effects by forming covalent bonds with nucleophilic groups present in macromolecules.[9][10] In a biological context, the most significant targets are the nucleophilic centers on DNA bases (e.g., the N7 position of guanine) and amino acid residues in proteins (e.g., cysteine, histidine, and lysine).[11][12]

The process occurs via a two-step nucleophilic substitution reaction at each end of the molecule. The first reaction tethers the agent to its target. The second reactive arm can then bind to a second nucleophile. When this occurs on two separate strands of DNA, it results in an interstrand cross-link (ICL). ICLs are highly cytotoxic lesions because they physically prevent the separation of DNA strands, thereby blocking essential cellular processes like DNA replication and transcription.[13][14] This covalent tethering is the primary mechanism behind the antitumor properties of many bifunctional alkylating agents.[14][15]

Figure 1: Mechanism of DNA interstrand cross-link formation.

Applications in Research and Drug Development

Probing Macromolecular Interactions

The ability to covalently link molecules makes this compound a valuable tool for studying DNA-protein and protein-protein interactions. By treating cells or cell lysates with the agent, researchers can "freeze" transient interactions in place. A related compound, generated via photo-activation, has been shown to efficiently trap DNA-binding proteins by reacting with lysine residues, achieving cross-linking yields of up to 70%.[11] This allows for the identification of binding partners and the mapping of interaction interfaces using techniques like immunoprecipitation followed by mass spectrometry.

Anticancer Therapeutic Potential

The induction of irreparable DNA damage, particularly ICLs, makes bifunctional alkylating agents potent anticancer drugs.[9] These lesions trigger cellular DNA damage response (DDR) pathways. If the damage is too extensive to be repaired, these pathways culminate in programmed cell death (apoptosis) or permanent cell cycle arrest, effectively eliminating the cancer cell.[14] Studies on similar bifunctional agents have demonstrated significant G2/M phase arrest in cancer cell lines following treatment, a hallmark of the cellular response to DNA cross-links.[14] Furthermore, some of these agents show efficacy in animal models and may not share resistance mechanisms with other common chemotherapeutics, making them promising candidates for further development.[14]

Figure 2: DNA damage response pathway initiated by cross-linking.

Experimental Protocols & Methodologies

Critical Safety and Handling Procedures

This compound is a hazardous chemical that must be handled with appropriate precautions. It is corrosive and causes skin and eye irritation, and may cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-impermeable gloves (e.g., nitrile), and tightly fitting safety goggles.[4] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and bases.[6][16]

-

Spill Management: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., vermiculite) for containment. A 10% sodium bicarbonate solution can be used to neutralize the material before disposal.[6] Do not use water for firefighting as the compound may decompose upon heating to produce toxic fumes.[6]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4][6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart.[4][6]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[4][6]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting.[4][6]

-

In all cases of exposure, seek immediate medical attention.[4][6][16]

-

Protocol for In Vitro Protein-DNA Cross-linking

This protocol provides a general framework for using this compound to cross-link proteins to DNA in a cellular context. Optimization of concentration and incubation time is critical for each specific application.

Materials:

-

This compound

-

Anhydrous DMSO

-

Cultured cells of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Prepare Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C.

-

Cell Treatment: Culture cells to the desired confluency (typically 70-80%). Treat the cells by adding the cross-linker stock solution directly to the culture medium to achieve a final concentration in the range of 100 µM to 1 mM.

-

Incubation: Incubate the cells at 37°C for a predetermined time (e.g., 15-60 minutes). This step allows the agent to penetrate the cell membrane and nucleus to react with its targets.

-

Quenching: Terminate the cross-linking reaction by removing the medium and adding a quenching solution. Alternatively, wash the cells twice with ice-cold PBS to remove excess reagent.

-

Cell Lysis: Harvest the cells and lyse them using an appropriate lysis buffer to extract the cross-linked protein-DNA complexes.

-

Downstream Analysis: The resulting lysate can be used for downstream applications such as co-immunoprecipitation (Co-IP), chromatin immunoprecipitation (ChIP), or mass spectrometry to identify the cross-linked proteins.

Figure 3: General workflow for an in vitro cross-linking experiment.

Efficacy, Limitations, and Resistance Mechanisms

While potent, the therapeutic window for alkylating agents can be narrow due to their non-specific reactivity, which can lead to toxicity in healthy, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract.[15] A major challenge in cancer chemotherapy is the development of drug resistance.[17]

Table 2: Potential Mechanisms of Resistance to Bifunctional Alkylating Agents

| Mechanism | Description | Reference(s) |

| Decreased Drug Accumulation | Cancer cells can reduce the intracellular concentration of the drug by upregulating efflux pumps (e.g., P-glycoprotein) or downregulating uptake mechanisms. | [17][18] |

| Increased Drug Inactivation | Elevated levels of cellular nucleophiles, such as glutathione (GSH), can detoxify the alkylating agent by reacting with it before it reaches its DNA target. | [17] |

| Enhanced DNA Repair | Upregulation of DNA repair pathways, particularly those involved in repairing ICLs like the Fanconi Anemia pathway and nucleotide excision repair, can remove the lesions and promote cell survival. | [17][18] |

| Altered Drug Targets | Mutations in the target proteins or shielding of DNA targets can prevent the alkylating agent from binding effectively. | [17] |

| Defective Apoptotic Pathways | Mutations in key apoptotic proteins (e.g., p53) can allow cancer cells to tolerate high levels of DNA damage without undergoing programmed cell death. | [18] |

Conclusion

This compound is a powerful chemical tool with significant utility rooted in its bifunctional alkylating nature. Its ability to form covalent interstrand cross-links in DNA makes it a potent cytotoxic agent with potential applications in oncology, while its capacity to link macromolecules provides a valuable method for studying complex biological interactions. A thorough understanding of its reactivity, coupled with stringent safety protocols, is essential for harnessing its capabilities in both basic research and therapeutic development. Future work may focus on developing derivatives with enhanced tumor-targeting capabilities to improve efficacy and reduce off-target toxicity.

References

- 1. parchem.com [parchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C8H10Br2O4 | CID 62744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 1,4-Bis-(bromoacetoxy)-2-butene | CAS:20679-58-7 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 6. 2-Butene-1,4-diyl bis(bromoacetate)(20679-58-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. innospk.com [innospk.com]